

"cross-study comparison of Indapamide clinical trial outcomes"

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A Comparative Analysis of Indapamide Clinical Trial Outcomes

This guide provides a comprehensive cross-study comparison of clinical trial outcomes for the antihypertensive agent Indapamide. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy and safety data from key clinical trials. The information is presented through structured data tables, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Comparative Efficacy of Indapamide in Major Clinical Trials

Indapamide has been extensively studied as both a monotherapy and in combination with other antihypertensive agents. The following tables summarize the key efficacy outcomes from several landmark clinical trials.

Table 1: Baseline Characteristics of Patients in Key Indapamide Clinical Trials



Trial Name	Year Published	Patient Population	Sample Size	Mean Age (years)	Baseline Blood Pressure (mmHg)
PATS	1995	Patients with a history of stroke or TIA	5,665	60	154/93[1]
PROGRESS	2001	Patients with a history of stroke or TIA	6,105	64	147/86[2]
ADVANCE	2007	Patients with type 2 diabetes and high cardiovascula r risk	11,140	66	Not specified, but all had type 2 diabetes and additional risk factors[3]
HYVET	2008	Very elderly patients (≥80 years) with hypertension	3,845	83.6	173.0/90.8[4]
NATIVE	2007	Hypertensive patients uncontrolled on background therapy	2,073	51	166/102[5]

Table 2: Efficacy Outcomes of Indapamide in Hypertension and Cardiovascular Event Reduction



Trial Name	Intervention	Treatment Duration	Blood Pressure Reduction (Active vs. Placebo/Control)	Primary Efficacy Endpoint and Outcome
PATS	Indapamide 2.5 mg/day vs. Placebo	~2 years	5/2 mmHg reduction	29% relative risk reduction in fatal and nonfatal stroke
PROGRESS	Perindopril ± Indapamide vs. Placebo	4 years	9/4 mmHg reduction (overall); 12/5 mmHg (combination therapy)	28% relative risk reduction in total stroke; 43% with combination therapy
ADVANCE	Perindopril/Indap amide fixed combination vs. Placebo	4.3 years	5.6/2.2 mmHg reduction	9% relative risk reduction in major macrovascular or microvascular events
HYVET	Indapamide SR 1.5 mg ± Perindopril vs. Placebo	1.8 years (median)	15/6.1 mmHg reduction	30% reduction in the rate of fatal or nonfatal stroke
NATIVE	Indapamide SR 1.5 mg added to background therapy	3 months	34/19 mmHg reduction from baseline	84% of patients achieved target SBP (≤140 mmHg)

Comparative Safety and Tolerability of Indapamide



The safety profile of Indapamide has been a key aspect of its clinical evaluation. The following table summarizes notable adverse events and biochemical changes observed in the featured clinical trials.

Table 3: Safety and Tolerability of Indapamide in Key Clinical Trials

Trial Name	Key Adverse Events and Tolerability	Biochemical Changes	
PATS	Well-tolerated.	Not detailed in the provided search results.	
PROGRESS	Generally well-tolerated.	Not detailed in the provided search results.	
ADVANCE	Well-tolerated.	Not detailed in the provided search results.	
HYVET	Fewer serious adverse events in the active treatment group compared to placebo.	No significant difference in potassium, uric acid, glucose, or creatinine levels between groups.	
NATIVE	4% of patients experienced side-effects, which were mild-to-moderate.	Glucose and cholesterol levels were unaffected.	

Experimental Protocols of Key Indapamide Clinical Trials

A clear understanding of the methodologies employed in these trials is crucial for a fair comparison of their outcomes.

PATS (Post-stroke Antihypertensive Treatment Study)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 5,665 patients with a history of stroke or transient ischemic attack (TIA).
 Systolic blood pressure (SBP) ranged from 80 to 280 mmHg and diastolic blood pressure



(DBP) from 50 to 150 mmHg.

- Intervention: Patients were randomized to receive either Indapamide 2.5 mg daily or a matching placebo.
- Primary Endpoint: The primary outcome was the incidence of fatal and nonfatal stroke.

PROGRESS (Perindopril Protection Against Recurrent Stroke Study)

- Study Design: A double-blind, placebo-controlled randomized trial.
- Patient Population: 6,105 patients with a history of stroke or TIA. Both hypertensive and nonhypertensive patients were included.
- Intervention: Patients were randomly assigned to an angiotensin-converting enzyme (ACE) inhibitor-based regimen (perindopril) with or without the diuretic Indapamide, or matching placebo(s).
- Primary Endpoint: The primary outcome was total stroke (fatal or non-fatal).

ADVANCE (Action in Diabetes and Vascular disease: preterAx and diamicroN MR Controlled Evaluation)

- Study Design: A 2x2 factorial, randomized controlled trial.
- Patient Population: 11,140 patients with type 2 diabetes who were at high risk for vascular events. Inclusion criteria included being 55 years or older with a history of major macrovascular or microvascular disease, or at least one other risk factor.
- Intervention: Patients were randomized to a fixed combination of perindopril and Indapamide
 or a matching placebo, in addition to their current therapy. The other arm of the trial involved
 intensive versus standard glucose control.
- Primary Endpoints: The primary endpoints were composite outcomes of major macrovascular events (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy).



HYVET (Hypertension in the Very Elderly Trial)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 3,845 patients aged 80 years or older with a sustained sitting SBP of 160-199 mmHg and a DBP of 90-109 mmHg.
- Intervention: Patients were randomized to receive either Indapamide sustained release (SR)
 1.5 mg daily or a matching placebo. The ACE inhibitor perindopril could be added if required to reach the target blood pressure.
- Primary Endpoint: The primary endpoint was any stroke (fatal or non-fatal).

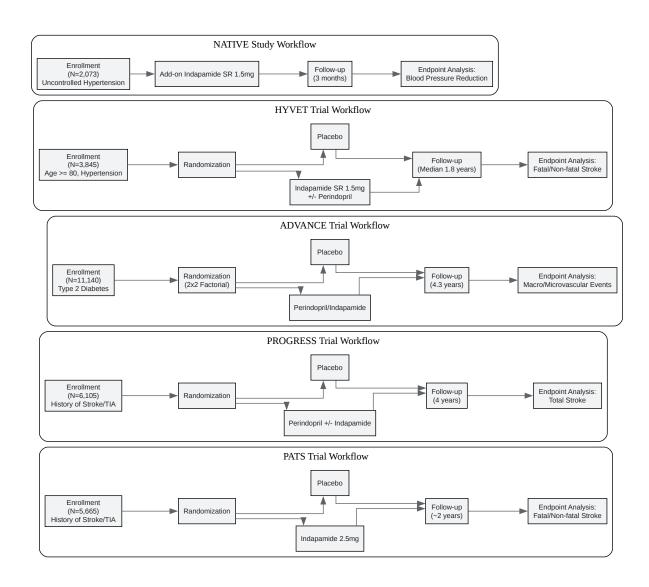
NATIVE (NATrilix SR use in combination antihypertensive therapy)

- Study Design: An open-label, non-comparative study.
- Patient Population: 2,073 hypertensive patients whose blood pressure was not controlled with their current antihypertensive therapy (ACE inhibitor, beta-blocker, calcium channel blocker, or angiotensin II receptor blocker).
- Intervention: Indapamide SR 1.5 mg was administered daily for 3 months in addition to the patient's existing background therapy.
- Primary Endpoint: The primary outcome was the change in systolic and diastolic blood pressure from baseline.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the methodologies and mechanisms of action, the following diagrams are provided.

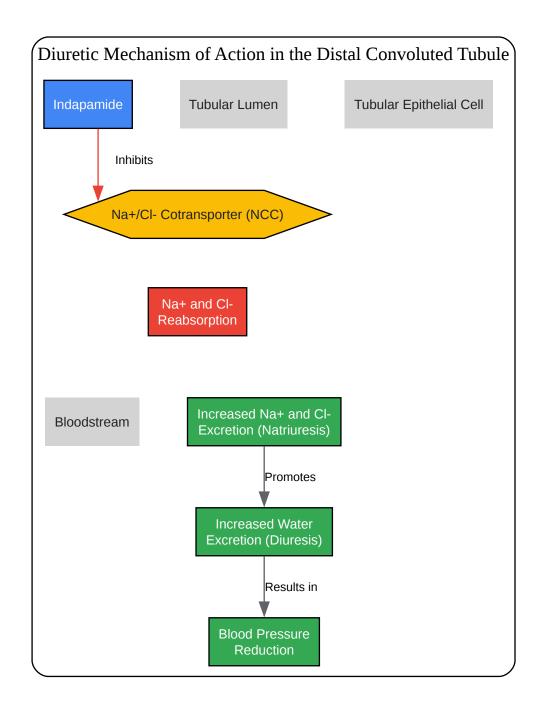




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Caption: Experimental workflows of key Indapamide clinical trials.

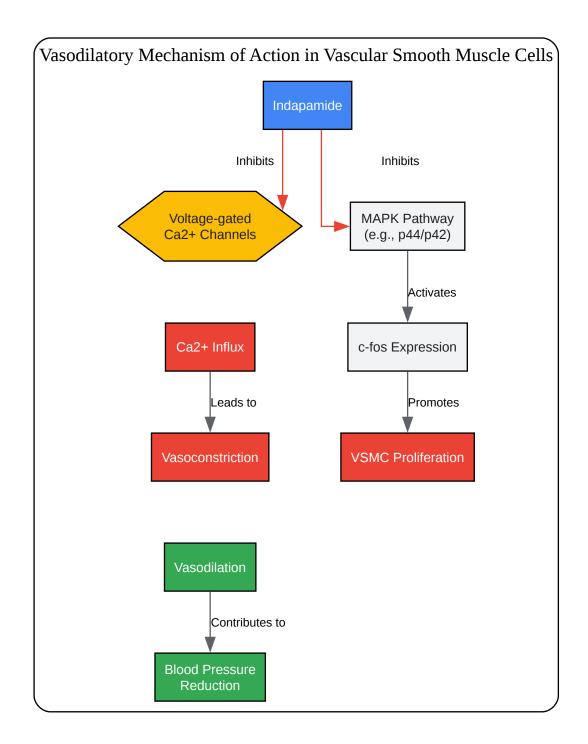




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Caption: Diuretic mechanism of Indapamide in the renal tubule.





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Caption: Proposed vasodilatory mechanism of Indapamide.

Mechanism of Action



Indapamide exerts its antihypertensive effects through a dual mechanism of action: a diuretic effect and a direct vascular effect.

5.1. Diuretic Action

Indapamide is a thiazide-like diuretic that acts on the distal convoluted tubule of the nephron in the kidneys. It inhibits the sodium-chloride (Na+/Cl-) cotransporter, which is responsible for reabsorbing sodium and chloride from the tubular fluid back into the bloodstream. By blocking this transporter, Indapamide increases the excretion of sodium and chloride in the urine, a process known as natriuresis. This, in turn, leads to an increase in water excretion (diuresis), reducing the volume of fluid in the blood vessels and thereby lowering blood pressure.

5.2. Vasodilatory Action

In addition to its diuretic properties, Indapamide has a direct vasodilatory effect on vascular smooth muscle cells. The precise mechanism is not fully understood but is thought to involve the modulation of calcium ion channels. By inhibiting the influx of calcium into vascular smooth muscle cells, Indapamide leads to relaxation of the blood vessels (vasodilation). This widening of the blood vessels reduces peripheral vascular resistance, further contributing to the lowering of blood pressure. Some studies also suggest that Indapamide may inhibit the mitogenactivated protein kinase (MAPK) pathway, which can reduce vascular smooth muscle cell proliferation.

In conclusion, the clinical trial data for Indapamide demonstrates its efficacy in lowering blood pressure and reducing the risk of major cardiovascular events, particularly stroke, across a broad range of patient populations. Its dual mechanism of action, combining a diuretic effect with direct vasodilation, contributes to its therapeutic effectiveness. The safety profile of Indapamide is generally favorable, with a low incidence of significant adverse events. This comprehensive comparison of clinical trial outcomes provides valuable insights for healthcare professionals in making informed decisions regarding the use of Indapamide in the management of hypertension and related cardiovascular conditions.

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